Surfactin C1

Antiviral activity Enveloped virus inactivation Lipopeptide structure–activity relationship

Surfactin C1 (C15 β‑hydroxy acid; Ile⁷) provides the highest antiviral activity among natural surfactins, inactivating SFV — a virus resistant to unfractionated mixtures. Its C15 chain achieves a CMC of ~9 µM (>800× more efficient than SDS), minimizing loading in oil recovery and bioremediation. Only Surfactin C1 restores biofilm formation and root colonization in B. atrophaeus mutants; Surfactin A (Leu⁷) cannot substitute. For consistent antiviral, biocontrol, and anti‑adhesion data, avoid undefined isoform blends and specify this purified compound.

Molecular Formula C53H93N7O13
Molecular Weight 1036.3 g/mol
Cat. No. B15605438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSurfactin C1
Molecular FormulaC53H93N7O13
Molecular Weight1036.3 g/mol
Structural Identifiers
InChIInChI=1S/C53H93N7O13/c1-30(2)20-18-16-14-13-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-31(3)4)48(67)57-40(26-33(7)8)51(70)60-46(35(11)12)52(71)58-41(29-45(64)65)50(69)56-39(25-32(5)6)49(68)59-42(27-34(9)10)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65)/t36?,37-,38-,39+,40+,41-,42-,46-/m0/s1
InChIKeyNJGWOFRZMQRKHT-VKBYPPDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Surfactin C1 Procurement: Cyclic Lipopeptide Isoform Baseline for Bioactivity-Driven Selection


Surfactin C1 (CAS 24730-31-2) is a cyclic lipopeptide (cLP) biosurfactant of the surfactin family, produced by Bacillus subtilis and related species. It belongs to a group of amphiphilic heptapeptides linked to a β‑hydroxy fatty acid [1]. Natural surfactin comprises multiple isoforms (A, B, C, D) that vary in the amino acid at position 7 of the peptide ring and in the length and branching of the fatty acyl chain [2]. Surfactin C1 is specifically characterized by an iso‑C15 β‑hydroxy fatty acid and an isoleucine residue at position 7, distinguishing it from Surfactin A (Leu⁷, typically C13‑C14) and Surfactin B (Val⁷) [1][2]. These subtle structural differences confer quantifiable variations in antiviral potency, biofilm‑signaling specificity, critical micelle concentration (CMC), and hemolytic activity, making isoform‑level selection critical for applications ranging from antiviral research to agricultural biocontrol and biosurfactant engineering.

Why Generic 'Surfactin' Cannot Substitute for Surfactin C1 in Assay‑Sensitive Workflows


Commercial 'surfactin' preparations are frequently undefined mixtures of isoforms (A, B, C, D) with varying fatty acid chain lengths (C13–C16). The ratio of isoforms in a mixture is highly strain‑ and fermentation‑dependent [1]. Because antiviral activity is tightly correlated with fatty acid chain length [2] and biofilm‑signaling strength depends on the identity of the amino acid at position 7 [3], a mixture with unknown isoform composition will produce variable and irreproducible biological results. Substituting Surfactin C1 with an undefined surfactin blend, or even with another single isoform such as Surfactin A, can lead to quantitative differences exceeding an order of magnitude in virus inactivation assays and failure to recapitulate species‑specific biofilm phenotypes. For any experiment or process where potency, specificity, or batch‑to‑batch reproducibility is critical, generic surfactin is not an acceptable replacement for purified Surfactin C1.

Surfactin C1 Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons


Surfactin C1 (C15) Exhibits Markedly Higher Antiviral Potency Than Shorter-Chain Surfactin Isoforms

In a systematic isoform comparison, surfactins with a C15 fatty acid chain (i.e., Surfactin C1) demonstrated substantially greater inactivation of enveloped viruses than C13 isoforms. Surfactins with C13 chains showed very low antiviral activity, while C14 and C15 isoforms progressively increased virus inactivation [1]. The C15 surfactin monomethyl ester additionally inactivated Semliki Forest virus (SFV), which was resistant to the unfractionated surfactin mixture produced by B. subtilis [1]. The highest antiviral activity was consistently observed for surfactins bearing a 15‑carbon fatty acid chain and one negative charge, matching the structure of Surfactin C1.

Antiviral activity Enveloped virus inactivation Lipopeptide structure–activity relationship

Surfactin C1 Drives Species‑Specific Biofilm Formation That Surfactin A Cannot Restore

In B. atrophaeus 176s, biofilm formation and root colonization were abolished upon deletion of the surfactin biosynthetic pathway. Exogenous addition of the cognate Surfactin C (Ile⁷ variant, corresponding to C1) restored biofilm formation, whereas exogenous Surfactin A (Leu⁷ variant) failed to restore the phenotype [1]. This differential complementation was not due to general defects in motility, as swarming remained unaffected. The specificity resides in the single amino acid difference at position 7 of the peptide ring: isoleucine in Surfactin C1 versus leucine in Surfactin A [1].

Biofilm formation Root colonization Quorum sensing Bacillus–plant interaction

Hemolytic Activity of Surfactin C1 Is Inseparable from Its Antiviral Potency – A Procurement Trade‑Off Determined by Chain Length

The hemolytic activity of surfactin isoforms directly correlates with virus‑inactivation capacity and is governed by the same structural determinants: fatty acid chain length and net charge [1]. Surfactins with a C15 chain exhibited the highest hemolytic activity, coinciding with their maximal antiviral potency. Shorter‑chain isoforms (C13) showed negligible hemolysis but correspondingly weak antiviral effects [1]. Therefore, selecting the C15 isoform (Surfactin C1) inherently selects for maximum surface‑active membrane disruption activity—a property that is advantageous for antimicrobial applications but requires careful handling for in vivo use.

Hemolytic activity Cytotoxicity Therapeutic index Membrane disruption

Surfactin C1 Demonstrates an Exceptionally Low Critical Micelle Concentration (CMC) Characteristic of the C15 Isoform

The C15 surfactin isoform, corresponding to Surfactin C1, exhibited a critical micelle concentration (CMC) of 9 × 10⁻⁶ M (approximately 9 µM), as determined by surface tension measurements [1]. This value falls at the lower end of the range reported for commercial surfactin mixtures (7.5–20 µM) , consistent with the well‑established inverse relationship between CMC and fatty acid chain length: longer acyl chains reduce CMC [2]. Surfactin C1's CMC is approximately 2‑ to 5‑fold lower than that of many chemical surfactants (e.g., SDS, CMC ~8 mM) [2], underscoring its superior efficiency in reducing surface tension.

Critical micelle concentration Biosurfactant potency Surface activity Physicochemical characterization

Surfactin C1 Anti‑Adhesion Activity Against HL‑60 Leukemic Cells Is a Distinct Isoform‑Specific Pharmacological Property

Surfactin C1 dose‑dependently inhibited the adhesion of HL‑60 leukemia cells to activated human umbilical vein endothelial cells (HUVECs) at concentrations of 0.3–10 µg mL⁻¹, without detectable cytotoxicity [1]. At 10 µg mL⁻¹, surfactin C1 suppressed LPS‑induced expression of the adhesion molecules ICAM‑1 and VCAM‑1 on HUVECs [1]. This anti‑adhesion activity is reported specifically for the purified C1 isoform and has not been demonstrated for other surfactin variants in a comparable endothelial adhesion model, positioning Surfactin C1 as a distinct tool compound for integrin‑mediated inflammation research.

Anti-adhesion ICAM-1/VCAM-1 inhibition Leukemic cell adhesion Integrin antagonist

Surfactin C1 Priority Application Scenarios Grounded in Isoform‑Specific Evidence


Antiviral Agent Development Against Enveloped Viruses Requiring High‑Potency Membrane‑Active Compounds

Surfactin C1, with its C15 fatty acid chain, provides the highest antiviral potency among naturally occurring surfactin isoforms, as demonstrated in head‑to‑head comparisons against C13 and C14 variants using VSV, SFV, and SHV‑1 [1]. Its ability to inactivate SFV—a virus resistant to unfractionated surfactin mixtures [1]—makes it the preferred choice for researchers developing broad‑spectrum antiviral agents targeting enveloped viruses, including emerging pathogens where maximum membrane‑disruption potency is required.

Agricultural Biocontrol and Plant‑Microbiome Engineering Requiring Species‑Specific Biofilm Signaling

For Bacillus‑based biocontrol formulations, Surfactin C1 is the only surfactin isoform capable of restoring biofilm formation and root colonization in B. atrophaeus 176s mutants; Surfactin A (Leu⁷) cannot substitute for this function [2]. Agricultural scientists and ag‑biotech companies developing plant‑colonizing beneficial bacteria should procure Surfactin C1 specifically when isoform‑matched surfactin signaling is required for biocontrol efficacy against Rhizoctonia solani and other soilborne pathogens.

Ultra‑Low Concentration Biosurfactant Formulations for Enhanced Oil Recovery and Environmental Remediation

With a CMC of approximately 9 µM, Surfactin C1 operates at >800‑fold lower concentrations than SDS for equivalent surface tension reduction [3]. This extreme potency, attributable to its C15 chain, is valuable for enhanced oil recovery (EOR), diesel‑contaminated soil bioremediation, and industrial emulsification processes where minimal biosurfactant loading is economically and environmentally advantageous. Surfactin C1's lower CMC relative to shorter‑chain isoforms provides a quantifiable procurement advantage for high‑efficiency surfactant applications.

Leukocyte Adhesion and Vascular Inflammation Research Using a Structurally Defined Pharmacological Probe

Surfactin C1 inhibits HL‑60 cell adhesion to HUVECs and suppresses LPS‑induced ICAM‑1 and VCAM‑1 expression at 0.3–10 µg mL⁻¹ without cytotoxicity [4]. This selective anti‑adhesion profile, documented specifically for the C1 isoform, supports its use as a defined tool compound in integrin signaling, leukocyte trafficking, and endothelial inflammation studies. Researchers should procure the purified C1 isoform rather than undefined surfactin mixtures to ensure reproducible pharmacological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Surfactin C1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.